4,6-Dibromo-2-fluoropyridin-3-ol
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Overview
Description
4,6-Dibromo-2-fluoropyridin-3-ol is a chemical compound with the molecular formula C5H2Br2FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a hydroxyl group attached to the pyridine ring. It is primarily used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
The synthesis of 4,6-Dibromo-2-fluoropyridin-3-ol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the following steps:
Bromination: Pyridine is first brominated using bromine or a bromine source in the presence of a catalyst to introduce bromine atoms at the 4 and 6 positions.
Fluorination: The brominated pyridine is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce the fluorine atom at the 2 position.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 3 position.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,6-Dibromo-2-fluoropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dibromo-2-fluoropyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-fluoropyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
4,6-Dibromo-2-fluoropyridin-3-ol can be compared with other similar compounds such as:
2,4-Dibromo-6-fluoropyridin-3-ol: Similar in structure but with different positions of bromine and fluorine atoms.
3,5-Difluoro-2,4,6-triazidopyridine: Contains multiple fluorine atoms and azide groups, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dibromo-2-fluoropyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FNO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTJSJBLHPHPAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)F)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301829 |
Source
|
Record name | 4,6-Dibromo-2-fluoro-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211597-14-6 |
Source
|
Record name | 4,6-Dibromo-2-fluoro-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211597-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromo-2-fluoro-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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